molecular formula C24H26N2O4S B4015959 N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No.: B4015959
M. Wt: 438.5 g/mol
InChI Key: FUCMGWGFWLQZTG-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is a synthetic organic compound that belongs to the class of sulfonyl-containing amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Alaninamide Backbone: Starting with alanine, the amide bond is formed using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Benzyl and Methyl Groups: Alkylation reactions using benzyl chloride and methyl iodide in the presence of a base like sodium hydride.

    Attachment of the Methylsulfonyl Group: Sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Phenoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the amide bond or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amides or aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the synthesis of more complex molecules or as a part of chemical libraries for high-throughput screening.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide would depend on its specific target. Generally, such compounds might:

    Inhibit Enzymes: By binding to the active site or allosteric sites, preventing substrate binding or catalysis.

    Modulate Receptors: By binding to receptor sites, altering the receptor’s activity or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-methoxyphenyl)alaninamide
  • N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-chlorophenyl)alaninamide

Uniqueness

N-benzyl-N-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is unique due to the presence of the phenoxyphenyl group, which might confer specific binding properties or biological activity compared to other similar compounds.

Properties

IUPAC Name

N-benzyl-N-methyl-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-19(24(27)25(2)18-20-10-6-4-7-11-20)26(31(3,28)29)21-14-16-23(17-15-21)30-22-12-8-5-9-13-22/h4-17,19H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCMGWGFWLQZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=C1)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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